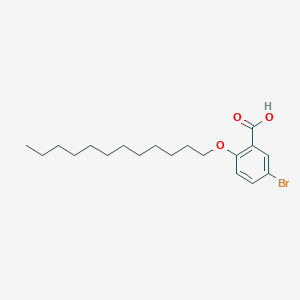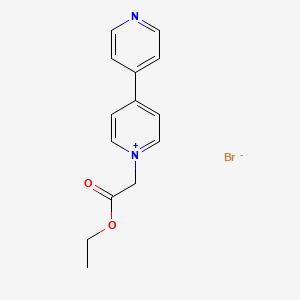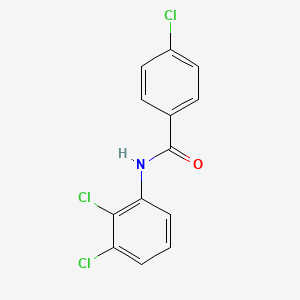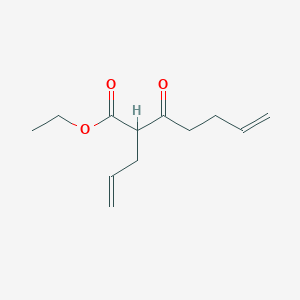
Octadecyltris(2-cyclohexylethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyltris(2-cyclohexylethyl)silane is an organosilicon compound with the molecular formula C42H82Si. It is characterized by a long hydrocarbon chain bonded to a silicon atom through carbon-silicon bonds. This compound is known for its high surface activity, making it an excellent adsorbent for non-polar organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyltris(2-cyclohexylethyl)silane typically involves the reaction of octadecylsilane with cyclohexylethyl groups under specific conditions. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an olefin in the presence of a catalyst such as platinum or peroxide . This reaction can be carried out in either the liquid or gas phase, with the reagents heated together to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of commercial silica, which is chemically modified with octadecyltrimethoxysilane (ODS). This process can be performed through grafting or sol-gel methods, where tetraethoxysilane and ODS react in an alkaline environment .
Analyse Des Réactions Chimiques
Types of Reactions
Octadecyltris(2-cyclohexylethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: It can be reduced to form silane derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include triflic acid, which acts as a cooperative reductant for deoxygenative transformations . The conditions for these reactions often involve heating and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include silanol groups, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Octadecyltris(2-cyclohexylethyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a surface modifier and adsorbent for non-polar organic compounds.
Biology: The compound is utilized in the modification of surfaces for biological assays and experiments.
Mécanisme D'action
The mechanism of action of Octadecyltris(2-cyclohexylethyl)silane involves the formation of stable bonds between the silicon atom and various functional groups. The compound can form self-assembled monolayers on surfaces through physical adsorption or covalent bonding of the head group to the substrate. This process is further stabilized by attractive van der Waals interactions between the hydrocarbon chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Octadecyltris(2-cyclohexylethyl)silane include:
- Octadecyltrihydridosilane
- Octadecyltrimethoxysilane
- Octadecyltrichlorosilane
Uniqueness
This compound is unique due to its specific combination of a long hydrocarbon chain and cyclohexylethyl groups, which provide high surface activity and stability. This makes it particularly effective as an adsorbent and surface modifier compared to other similar silanes .
Propriétés
Formule moléculaire |
C42H82Si |
|---|---|
Poids moléculaire |
615.2 g/mol |
Nom IUPAC |
tris(2-cyclohexylethyl)-octadecylsilane |
InChI |
InChI=1S/C42H82Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-36-43(37-33-40-27-20-17-21-28-40,38-34-41-29-22-18-23-30-41)39-35-42-31-24-19-25-32-42/h40-42H,2-39H2,1H3 |
Clé InChI |
KLLNQHGZCWDQMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](CCC1CCCCC1)(CCC2CCCCC2)CCC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


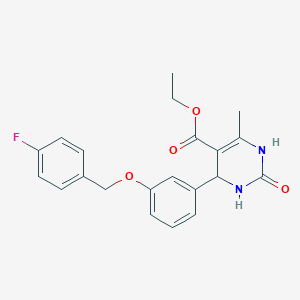
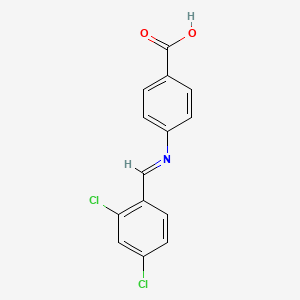

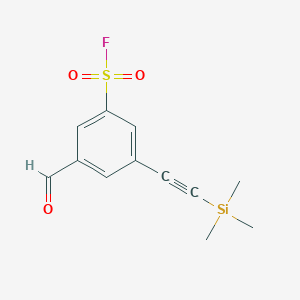
![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)

![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)


